(R)-N-Boc-3-Amino-3-phenylpropanoic acid (R)-N-Boc-3-Amino-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 161024-80-2
VCID: VC20908067
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol

(R)-N-Boc-3-Amino-3-phenylpropanoic acid

CAS No.: 161024-80-2

Cat. No.: VC20908067

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Boc-3-Amino-3-phenylpropanoic acid - 161024-80-2

Specification

CAS No. 161024-80-2
Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
IUPAC Name (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Standard InChI Key JTNQFJPZRTURSI-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator